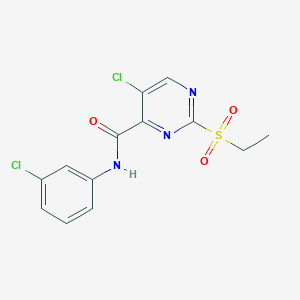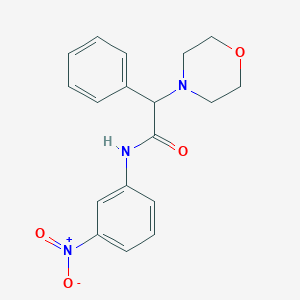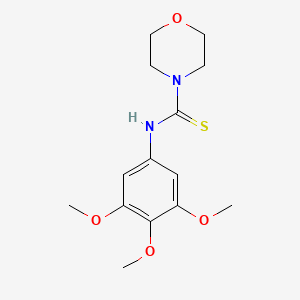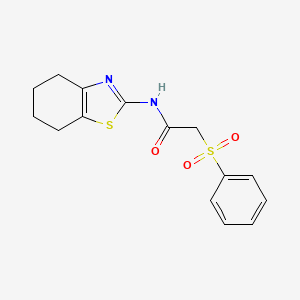
5-chloro-N-(3-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide
Descripción general
Descripción
5-chloro-N-(3-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide, commonly known as CEP-26401, is a small molecule inhibitor that has been extensively studied in the field of oncology. It is a potent inhibitor of the checkpoint kinase 1 (Chk1) enzyme, which is a key regulator of the DNA damage response pathway. The inhibition of Chk1 by CEP-26401 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for cancer therapy.
Mecanismo De Acción
CEP-26401 inhibits the activity of the 5-chloro-N-(3-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide enzyme, which is a key regulator of the DNA damage response pathway. 5-chloro-N-(3-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide is activated in response to DNA damage, and it plays a critical role in the repair of damaged DNA. Inhibition of 5-chloro-N-(3-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide by CEP-26401 prevents the repair of DNA damage, leading to cell death in cancer cells.
Biochemical and physiological effects:
CEP-26401 has been shown to induce DNA damage and cell death in cancer cells. It also enhances the efficacy of DNA-damaging agents by preventing the repair of damaged DNA. In addition, CEP-26401 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-26401 has several advantages for use in lab experiments. It is a potent and specific inhibitor of 5-chloro-N-(3-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide, making it a valuable tool for studying the DNA damage response pathway. In addition, CEP-26401 has been shown to have minimal toxicity in normal cells, making it a safe compound to use in cell culture and animal studies. However, the synthesis of CEP-26401 is complex and time-consuming, which may limit its availability for use in lab experiments.
Direcciones Futuras
There are several future directions for research on CEP-26401. One area of interest is the development of combination therapies that include CEP-26401 and other targeted therapies. Another area of interest is the identification of biomarkers that can predict response to CEP-26401 therapy. In addition, there is ongoing research to optimize the synthesis of CEP-26401 and to develop more potent and selective 5-chloro-N-(3-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide inhibitors.
Aplicaciones Científicas De Investigación
CEP-26401 has been extensively studied in preclinical models of cancer. It has been shown to enhance the efficacy of DNA-damaging agents such as cisplatin and radiation therapy in a variety of cancer types, including breast cancer, lung cancer, and colorectal cancer. In addition, CEP-26401 has been shown to have synergistic effects with other targeted therapies, such as PARP inhibitors and ATR inhibitors.
Propiedades
IUPAC Name |
5-chloro-N-(3-chlorophenyl)-2-ethylsulfonylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S/c1-2-22(20,21)13-16-7-10(15)11(18-13)12(19)17-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZGYIFAHVRTOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-bromobenzoyl)amino]-N-(3-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4393851.png)
![2-(4-chlorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393858.png)
![5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4393868.png)

![2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B4393874.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B4393879.png)




![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4393930.png)

![{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4393940.png)
![N-benzyl-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4393952.png)